Cas no 1367942-23-1 (5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine)

5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine
- 1367942-23-1
- EN300-25763205
- 5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine
-
- MDL: MFCD22034432
- インチ: 1S/C10H15N3O2S/c1-16(14,15)9-6-12-10(13-7-9)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3
- InChIKey: YPQMVTQJBLVVAF-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NC(C2CCNCC2)=NC=1)(=O)=O
計算された属性
- 精确分子量: 241.08849790g/mol
- 同位素质量: 241.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.3Ų
- XLogP3: -0.4
5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25763205-0.1g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 95% | 0.1g |
$476.0 | 2024-06-18 | |
Enamine | EN300-25763205-10.0g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 95% | 10.0g |
$5897.0 | 2024-06-18 | |
Enamine | EN300-25763205-0.05g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 95% | 0.05g |
$319.0 | 2024-06-18 | |
Enamine | EN300-25763205-10g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 10g |
$5897.0 | 2023-09-14 | ||
Enamine | EN300-25763205-2.5g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 95% | 2.5g |
$2688.0 | 2024-06-18 | |
Enamine | EN300-25763205-0.25g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 95% | 0.25g |
$679.0 | 2024-06-18 | |
Enamine | EN300-25763205-0.5g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 95% | 0.5g |
$1069.0 | 2024-06-18 | |
Enamine | EN300-25763205-5.0g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 95% | 5.0g |
$3977.0 | 2024-06-18 | |
Enamine | EN300-25763205-5g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 5g |
$3977.0 | 2023-09-14 | ||
Enamine | EN300-25763205-1.0g |
5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |
1367942-23-1 | 95% | 1.0g |
$1371.0 | 2024-06-18 |
5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidineに関する追加情報
5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine (CAS No. 1367942-23-1)
5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine, also known by its CAS number CAS No. 1367942-23-1, is a highly specialized organic compound with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities and therapeutic applications.
The molecular structure of 5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine consists of a pyrimidine ring system substituted with a methanesulfonyl group at the 5-position and a piperidinyl group at the 2-position. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which can significantly influence the electronic properties of the pyrimidine ring. On the other hand, the piperidinyl group introduces a nitrogen-containing six-membered ring, which can enhance the compound's ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.
Recent studies have highlighted the potential of 5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine as a promising candidate in the development of novel therapeutic agents. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in various cellular signaling pathways. This makes it a valuable lead compound for the design of kinase inhibitors, which are widely used in the treatment of cancer and other diseases.
In addition to its enzymatic activity, CAS No. 1367942-23-1 has also been investigated for its ability to modulate ion channels and receptors. These findings suggest that this compound could be utilized in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
The synthesis of 5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine involves a multi-step process that typically begins with the preparation of intermediate compounds such as methyl sulfone derivatives and piperidine analogs. The final product is obtained through a series of coupling reactions and purification steps, ensuring high purity and bioavailability.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm its molecular structure and provide insights into its physical and chemical properties.
In terms of pharmacokinetics, preliminary studies indicate that CAS No. 1367942-23-based compounds exhibit favorable absorption profiles in preclinical models. This suggests that they could be developed into orally bioavailable drugs with minimal side effects.
The development of 5-Methanesulfonyl-pyrimidine derivatives represents a significant advancement in medicinal chemistry, offering new opportunities for drug discovery and therapeutic innovation.
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